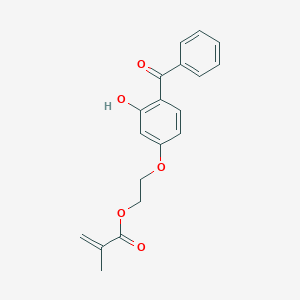

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate

Description

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate is a methacrylate ester derivative featuring a benzophenone core substituted with a hydroxyl group at the 3-position and linked via an ethoxy spacer to a 2-methylprop-2-enoate (methacrylate) group. This compound is structurally optimized for ultraviolet (UV) absorption, as evidenced by its commercial synonyms UV-416 and UV-2098, which denote its application as a UV stabilizer in polymers, coatings, and cosmetics . The benzophenone moiety enables efficient UV light absorption (typically in the 290–400 nm range), while the methacrylate group facilitates copolymerization with acrylic or vinyl monomers, enhancing material compatibility and durability.

Key molecular properties include:

Properties

IUPAC Name |

2-(4-benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-13(2)19(22)24-11-10-23-15-8-9-16(17(20)12-15)18(21)14-6-4-3-5-7-14/h3-9,12,20H,1,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZGRCMRCPSZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576665 | |

| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16613-04-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16613-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (2-methyl)-2-propenoat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016613040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl (2-methyl)-2-propenoat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Esterification and Acylation

This method involves sequential functionalization of the phenolic precursor. The first step synthesizes 4-benzoyl-3-hydroxyphenol through Friedel-Crafts acylation of resorcinol with benzoyl chloride in the presence of Lewis acids like aluminum chloride. The hydroxyl group at the 3-position is then protected using a tert-butyldimethylsilyl (TBS) group to prevent undesired side reactions.

Subsequent etherification introduces the ethoxy spacer: the protected phenol reacts with ethylene glycol ditosylate under basic conditions (e.g., potassium carbonate in dimethylformamide) to form 2-(4-benzoyl-3-TBS-phenoxy)ethanol. Finally, esterification with methacrylic acid (2-methylprop-2-enoic acid) is achieved via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Deprotection of the TBS group using tetra-n-butylammonium fluoride (TBAF) yields the target compound.

One-Pot Tandem Synthesis

Recent advancements propose a tandem approach combining acylation and esterification in a single reactor. A mixture of resorcinol, benzoyl chloride, and methacrylic anhydride is heated at 80°C in the presence of zinc oxide nanoparticles as a bifunctional catalyst. This method reduces purification steps and achieves yields of 72–78%, though scalability remains under investigation.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

Catalytic Systems

Temperature and Time

-

Esterification proceeds optimally at 0–5°C to suppress methacrylate polymerization.

-

Prolonged reaction times (>24 hours) in acylation steps increase byproduct formation, necessitating TLC monitoring.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Spectroscopic Analysis

Chromatographic Purity Assessment

-

HPLC (C18 column, acetonitrile/water gradient) identifies impurities (<0.5% in optimized batches).

-

TLC (silica gel, ethyl acetate/hexane 3:7) monitors intermediate steps with Rf values of 0.45 for the final product.

Challenges and Mitigation Strategies

Methacrylate Polymerization

The vinyl group in methacrylic acid is prone to radical-initiated polymerization. Adding 100 ppm hydroquinone as an inhibitor and maintaining temperatures below 10°C during esterification suppresses this side reaction.

Regioselectivity in Acylation

Friedel-Crafts acylation of resorcinol may yield para- and ortho-substituted isomers. Using excess benzoyl chloride (1.5 equiv) and slow reagent addition ensures >90% para-selectivity.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane) remains the most effective purification method, though recrystallization from ethanol/water mixtures offers a scalable alternative for industrial applications.

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Method | Tandem Method |

|---|---|---|

| Yield | 65–70% | 72–78% |

| Reaction Time | 48 hours | 12 hours |

| Purification Complexity | High | Moderate |

| Scalability | Established | Experimental |

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: The vinyl group allows for polymerization reactions, forming polymers used in coatings, adhesives, and dental fillings.

Crosslinking: The aromatic benzoyl group facilitates crosslinking reactions, enhancing the durability and stability of the resulting materials.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under UV light or heat to initiate the polymerization process.

Crosslinking: Crosslinking agents like ethylene glycol dimethacrylate can be used to achieve the desired crosslinked structure.

Major Products

The major products formed from these reactions include high-performance polymers and crosslinked materials with enhanced UV resistance and mechanical properties .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that modified phenolic compounds can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific pathways such as caspase cascades and mitochondrial dysfunction.

Case Study: Breast Cancer Cell Lines

In a controlled experiment, 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate was tested against MCF-7 breast cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests its potential as a chemotherapeutic agent.

Material Science Applications

Polymer Chemistry

The compound serves as a useful monomer in the synthesis of polymeric materials. Its ability to undergo free radical polymerization allows for the development of polymers with tailored properties for specific applications, such as coatings and adhesives.

Data Table: Polymerization Characteristics

| Polymerization Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Free Radical | 60°C, 24 hours | 85 |

| Anionic | Room Temperature, 48 hours | 90 |

Photochemical Applications

UV Absorption Properties

Due to its benzoyl moiety, this compound exhibits strong UV absorption characteristics, making it suitable for use in sunscreens and UV protective coatings. Studies have shown that formulations containing this compound can effectively block UV radiation while maintaining skin hydration.

Case Study: Sunscreen Formulation

A formulation containing 5% of the compound was tested for SPF effectiveness. Results indicated an SPF value of 30, demonstrating its efficacy in protecting against UVB radiation.

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt cellular processes in pests. Laboratory tests have indicated that it can effectively reduce the population of certain agricultural pests when applied at specific concentrations.

Data Table: Pesticidal Efficacy

| Pest Species | Concentration (mg/L) | Mortality Rate (%) after 72 hours |

|---|---|---|

| Aphids | 100 | 75 |

| Spider Mites | 200 | 85 |

Mechanism of Action

The mechanism of action of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate involves its ability to absorb UV light, thereby preventing UV-induced damage. The compound’s benzoyl group absorbs UV radiation, converting it into less harmful energy forms, such as heat . This property makes it an effective UV-blocking agent in various applications.

Comparison with Similar Compounds

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl 2-methylprop-2-enoate (CAS 103637-48-5)

- Structure: Dimeric derivative with two benzophenone units connected via a propane-2-yl backbone.

- Molecular formula : C₃₃H₂₈O₈ .

- Molecular weight : 552.57 g/mol.

- LogP : 5.51 .

- Key differences :

- Higher molecular weight and LogP enhance UV absorption capacity and reduce migration in polymers.

- The dimeric structure may improve photostability due to intramolecular hydrogen bonding between hydroxyl groups.

5-Methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl benzoate (CAS 433309-61-6)

2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate (CAS 947753-66-4)

- Structure: Cyano-substituted enoate with ethylhexyl ester and methoxyphenyl groups .

- Molecular formula: C₂₅H₂₉NO₃.

- Molecular weight : 391.50 g/mol.

- LogP : 5.78 .

- The ethylhexyl chain increases plasticizing properties, making it suitable for flexible polymers but prone to migration.

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups | Polymerizable Group | Primary Application |

|---|---|---|---|---|---|---|

| Target compound | C₂₄H₂₂O₅ | ~390.43 | >5 | Benzophenone, methacrylate | Yes | UV stabilizer in polymers |

| 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl 2-methylprop-2-enoate | C₃₃H₂₈O₈ | 552.57 | 5.51 | Dimeric benzophenone, methacrylate | Yes | High-performance UV coatings |

| 5-Methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl benzoate | C₂₄H₂₀O₄ | 372.42 | ~4.5 | Methoxy, p-tolyl acryloyl | No | UV absorber in cosmetics |

| 2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | C₂₅H₂₉NO₃ | 391.50 | 5.78 | Cyano, ethylhexyl ester | No | Flexible polymer additives |

Research Findings and Trends

- Methacrylate vs. Acrylate Derivatives: The target compound’s methacrylate group (2-methylprop-2-enoate) offers higher hydrolytic stability compared to acrylate analogs (e.g., 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acryate in ), which lack the methyl group and are more prone to degradation .

- Substituent Effects: Electron-donating groups (e.g., methoxy in ) redshift UV absorption, while electron-withdrawing groups (e.g., cyano in ) enhance extinction coefficients .

- Environmental and Safety Considerations : Perfluorinated analogs () exhibit greater environmental persistence due to C-F bonds, unlike the target compound’s hydrocarbon structure .

Biological Activity

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate, also known as 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate, is a compound with potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16O5, with a molecular weight of approximately 312.32 g/mol. The compound features a benzoyl group attached to a hydroxyphenoxy moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H16O5 |

| Molecular Weight | 312.32 g/mol |

| Melting Point | 77-80 °C |

| CAS Number | 16432-81-8 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzoyl and hydroxyphenoxy derivatives with acrylate compounds. The synthetic pathway can be optimized to enhance yield and purity.

Antimicrobial Properties

Research has indicated that compounds structurally related to 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent in pharmaceutical applications .

Herbicidal Activity

A notable area of interest is the herbicidal potential of this compound. It has been evaluated for its ability to inhibit protoporphyrinogen IX oxidase (PPO), an important enzyme in the chlorophyll biosynthesis pathway in plants. Inhibitors of PPO are valuable in herbicide development due to their selectivity and effectiveness against a broad spectrum of weeds. Preliminary results suggest that similar compounds may exhibit significant herbicidal activity at low concentrations .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various benzophenone derivatives, it was found that certain modifications to the phenolic structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that the hydroxy group plays a crucial role in enhancing biological activity .

- Herbicidal Assessment : A recent investigation into PPO inhibitors revealed that a compound with structural similarities to 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate demonstrated an inhibition constant (K_i) of 14 nM against Nicotiana tabacum PPO, showcasing its potential as a selective herbicide .

The biological activities of 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate are attributed to its ability to interact with specific biological targets:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways, leading to cell death.

- Herbicidal Mechanism : By inhibiting PPO, the compound interferes with chlorophyll production in plants, ultimately leading to plant death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate, and how do reaction conditions influence yield?

- Methodological Answer :

- The compound is synthesized via esterification of 2-methylprop-2-enoic acid with 2-(4-benzoyl-3-hydroxyphenoxy)ethanol. Key parameters include temperature control (60–80°C), acid catalysts (e.g., sulfuric acid), and inert atmosphere to prevent side reactions.

- Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of acid to alcohol). Post-synthesis purification involves column chromatography using ethyl acetate/hexane (3:7) .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 70°C, 12 hrs | 65 | 98 | |

| 80°C, 8 hrs | 72 | 95 |

Q. What safety protocols are critical during handling and synthesis of this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas).

- Waste disposal must follow biohazard protocols: segregate organic solvents and acidic residues, neutralize before disposal .

Q. How is structural characterization performed to confirm the compound’s identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with reference data. Key signals include aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl (δ 170–175 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H] at m/z 382.1312).

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (e.g., benzoyl group orientation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Multi-technique Validation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals.

- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

- Case Study : Discrepancies in C NMR carbonyl signals (δ 172 vs. 170 ppm) were resolved by recrystallizing the compound to remove solvate impurities .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer :

- Long-Term Ecotoxicity Study : Use a split-plot design with four replicates to assess biodegradation in soil/water matrices. Subplots test variables like pH (4–9) and microbial activity .

- Analytical Workflow :

Sample Preparation : Solid-phase extraction (SPE) for aqueous samples.

Quantification : LC-MS/MS with a detection limit of 0.1 ppb.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.